N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Description
N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a synthetic sulfonamide-containing ethanediamide derivative. Its structure features a 1,3-oxazinan-2-yl core substituted with a benzenesulfonyl group at position 3 and an ethanediamide-linked 4-methoxyphenethyl moiety.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-30-18-10-8-17(9-11-18)12-13-23-21(26)22(27)24-16-20-25(14-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-4,6-11,20H,5,12-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXLZEUSUWSZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common approach is the cyclization and acetylation of 3-aminobenzene-1,2-dicarboxylic acid with acetic anhydride
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents. The oxazinan structure is known to inhibit bacterial protein synthesis, suggesting this compound could be explored for antibiotic development.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly serine proteases, which play critical roles in various physiological processes .
- Cytotoxicity : Research indicates that derivatives of this class of compounds can exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their anticancer properties.
Therapeutic Applications
- Antibiotic Development : The structural characteristics allow for the design of new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Given its cytotoxic potential, the compound could be developed into a chemotherapeutic agent.
- Neurological Disorders : The benzenesulfonyl group suggests potential interactions with neurotransmitter systems, indicating possible applications in treating conditions like depression or anxiety by modulating serotonin and norepinephrine levels .
Case Study 1: Antimicrobial Efficacy
A study investigating similar benzenesulfonamide derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of protein synthesis, supporting the hypothesis that N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide could exhibit similar properties.
Case Study 2: Enzyme Inhibition
Research on related compounds has shown that they effectively inhibit serine proteases involved in inflammatory responses. This finding suggests that the target compound could be beneficial in developing anti-inflammatory drugs by inhibiting these enzymes .
Mechanism of Action
The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis of Sulfonyl and Aromatic Groups
The compound’s benzenesulfonyl group distinguishes it from analogs with substituted aryl sulfonyl moieties. For example:
- The 2-methoxybenzyl group vs. the 4-methoxyphenethyl chain may influence solubility and spatial interactions with biological targets.
- N'-[(3-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ():
- The 4-methylbenzenesulfonyl group increases lipophilicity compared to the parent benzenesulfonyl group, which could enhance membrane permeability but reduce aqueous solubility .
- The 3-methoxyphenylmethyl substituent vs. the 4-methoxyphenethyl chain may lead to differences in π-π stacking or hydrogen bonding.
Bioactivity Implications
- N-(4-Methoxyphenyl)benzenesulfonamide (): This simpler sulfonamide shares the 4-methoxyphenyl group, which is associated with antimicrobial and anti-inflammatory activities in related compounds.
Characterization Methods
- Spectroscopy : 1H/13C NMR and IR () are critical for verifying sulfonamide and amide linkages.
- Crystallography: notes crystal structure studies of sulfonamides, which could guide solubility predictions for the target compound .
Data Table: Structural Comparison of Key Analogues
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, with the CAS number 872881-07-7, is a compound that has garnered interest for its potential biological activities. Its unique structure combines elements that may contribute to various pharmacological effects, particularly in the context of cancer treatment and other therapeutic applications.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of 454.5 g/mol. The structural features include:
- A benzenesulfonyl moiety
- An oxazinan ring
- An ethylenediamine backbone
These components are significant as they may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a series of oxazinonaphthalene derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). These studies found that certain analogs exhibited significant antiproliferative activity with IC values ranging from 4.47 to 52.8 μM, indicating a strong potential for further development as anticancer agents .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 4d | A2780 | 4.47 | Tubulin inhibition |
| Compound 5g | MCF-7 | 52.8 | Induces G2/M cell cycle arrest |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Molecular docking studies have shown that these compounds can bind to the colchicine site on tubulin, disrupting its polymerization and leading to cell cycle arrest .
Case Studies
In one notable study, compounds similar to this compound were tested for their ability to induce apoptosis in resistant cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through both intrinsic and extrinsic pathways, suggesting their utility in overcoming drug resistance in cancer therapy .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specifically for this compound is limited, related compounds have shown promising profiles in terms of bioavailability and metabolic stability. Toxicological assessments indicate that modifications in the sulfonamide group can significantly affect the safety profile and efficacy of these compounds .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what critical steps ensure purity?
The compound can be synthesized via multi-step reactions involving:
- Amide coupling : React the oxazinan-methylamine intermediate with ethanediamide using coupling agents like EDC/HOBt under anhydrous conditions .
- Sulfonylation : Introduce the benzenesulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (e.g., from ethanol) are critical to achieving ≥95% purity .
Q. Which analytical techniques are essential for structural validation?
- NMR : ¹H/¹³C NMR to confirm backbone connectivity (e.g., oxazinan methyl protons at δ 3.5–4.0 ppm, sulfonyl resonance at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 514.2 g/mol).
- HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>98%) .
Q. How should researchers handle stability and storage?
- Store at -20°C in anhydrous DMSO or sealed vials under nitrogen to prevent hydrolysis of the sulfonyl group or oxidation of the methoxyphenyl moiety .
Advanced Research Questions
Q. What computational strategies predict target engagement and binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like TMPRSS2 (ΔG ≈ -7.0 to -7.5 kcal/mol, similar to benzenesulfonamide analogs in ).
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns) to prioritize in vitro assays .
Q. How can researchers resolve contradictions in bioactivity data across assays?
- Dose-Response Curves : Validate IC₅₀ values in triplicate using orthogonal assays (e.g., fluorescence polarization vs. SPR).
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolysis of ethanediamide) .
Q. What strategies optimize SAR for enhanced selectivity?
- Substituent Modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
- Scaffold Hopping : Test oxazinan replacements (e.g., piperidinyl or morpholinyl) to reduce cytotoxicity .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
